5-Hydroxymethylindane
Overview
Description
5-Hydroxymethylindane is a chemical compound belonging to the indane family, which is a derivative of indane, a bicyclic aromatic hydrocarbon. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Hydroxymethylindane involves the reduction of indan-5-carbaldehyde. The process typically includes the following steps :
Stage 1: Indan-5-carbaldehyde is reacted with sodium tetrahydroborate in ethanol at 0°C for 30 minutes.
Stage 2: The reaction mixture is then acidified with hydrogen chloride in water to a pH of 2.
Extraction: The product is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethylindane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can replace the hydroxymethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Hydroxymethylindane has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 5-Hydroxymethylindane exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound interacts with certain receptors and enzymes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Indane: The parent compound of 5-Hydroxymethylindane, which lacks the hydroxymethyl group.
Indan-5-carbaldehyde: A precursor in the synthesis of this compound.
5-Methoxyindane: Another derivative of indane with a methoxy group instead of a hydroxymethyl group.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGAFDWIVOCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317495 | |
Record name | 5-Hydroxymethylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51632-06-5 | |
Record name | 51632-06-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxymethylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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